

Application Notes and Protocols for Fullerene C70 in Photodynamic Therapy

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Compound of Interest

Compound Name: Fullerene C70

Cat. No.: B051282

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Introduction

Fullerene C70, a carbon allotrope composed of 70 carbon atoms arranged in a cage-like structure, has garnered significant interest as a photosensitizer in photodynamic therapy (PDT). Its unique photophysical properties, including strong absorption in the visible light spectrum and a high triplet state quantum yield, make it an efficient generator of reactive oxygen species (ROS) upon photoirradiation.[1][2] This document provides detailed application notes and experimental protocols for the utilization of **Fullerene C70** in PDT research, focusing on its mechanism of action, functionalization for biological use, and methods for evaluating its therapeutic efficacy. C70 has been shown to be a more effective photosensitizer than its C60 counterpart in certain applications.[3]

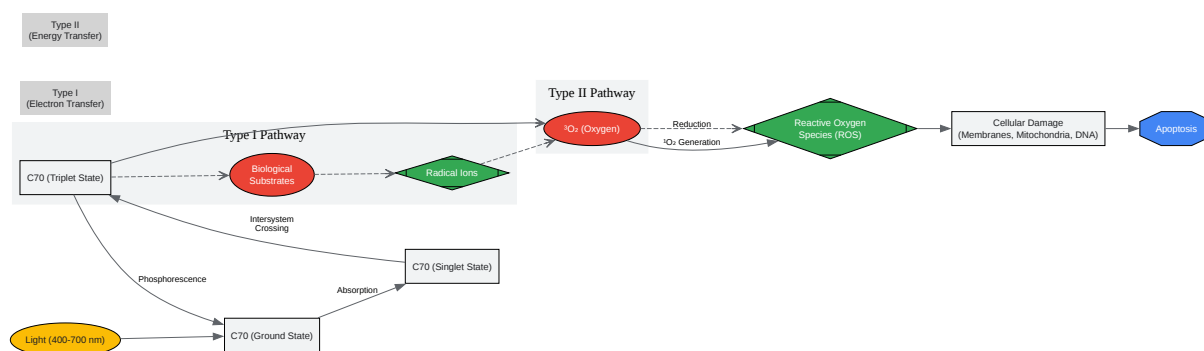
Mechanism of Action

Photodynamic therapy with **Fullerene C70** is predicated on the principles of light-activated cytotoxicity. The process can be categorized primarily into Type I and Type II photochemical mechanisms, both of which contribute to the induction of cell death, predominantly through apoptosis.[4][5]

Upon absorption of light of a suitable wavelength, the C70 molecule transitions from its ground state to an excited singlet state. It then undergoes efficient intersystem crossing to a long-lived triplet state.[4] This excited triplet state of C70 can then initiate two types of reactions:

- Type I Mechanism: The triplet C70 can react directly with biological substrates, such as lipids or proteins, through electron transfer, generating radical ions. These radicals can further react with molecular oxygen to produce superoxide anions (O_2^-), hydroxyl radicals ($\bullet\text{OH}$), and other reactive oxygen species.[4]
- Type II Mechanism: The triplet C70 can transfer its energy directly to ground-state molecular oxygen ($^3\text{O}_2$), generating highly reactive singlet oxygen ($^1\text{O}_2$).[4] Singlet oxygen is a potent oxidizing agent that can damage cellular components, including membranes, mitochondria, and DNA, leading to apoptosis.[1][2]

The culmination of these processes is oxidative stress within the target cells, triggering signaling pathways that lead to programmed cell death.



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Caption: General mechanism of **Fullerene C70**-mediated photodynamic therapy.

Quantitative Data

The efficacy of a photosensitizer is determined by its photophysical properties. The following table summarizes key quantitative parameters for pristine and functionalized fullerenes. It is important to note that functionalization can alter these properties.

Parameter	Fullerene Derivative	Value	Solvent/Conditions	Reference(s)
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	C60-PEG	> C70-PEG isomers	Not specified	[6]
Pristine C60	~1.0	Organic Solvents	[7]	
Fluorescence Quantum Yield	C70(OCH ₃) ₁₀ [C(COOEt) ₂]	1.94%	Chloroform	[8]
C70(OCH ₃) ₁₀ [C(COOEt) ₂] ₂	2.30%	Chloroform	[8]	
C60(OH) _n	~0.3%	Water	[7]	
In Vitro IC ₅₀ (PDT)	m-THPC (for comparison)	< 0.5 μ g/mL	HeLa cells, 48h incubation, 20 min illumination	[9][10]

Experimental Protocols

Protocol 1: Synthesis of Water-Soluble C70 Derivatives

Pristine C70 is highly hydrophobic, necessitating functionalization to render it water-soluble for biological applications.[3] The Prato reaction is a common method for functionalizing fullerenes. [6] This protocol provides a general outline for the synthesis of a water-soluble C70-PEG conjugate.

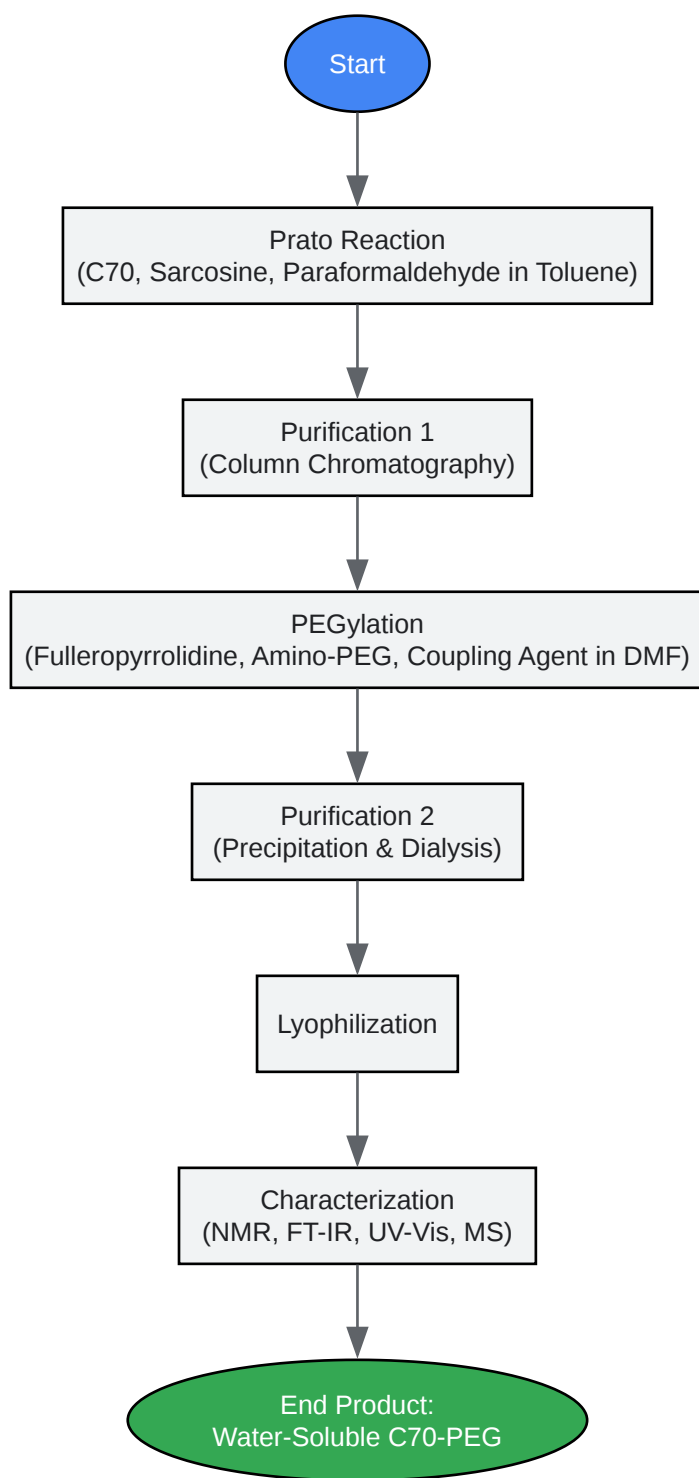
Materials:

- **Fullerene C70**
- Sarcosine
- Paraformaldehyde
- Polyethylene glycol (PEG) derivative with a terminal amino group
- Toluene
- Dimethylformamide (DMF)
- Dialysis tubing

Procedure:

- Prato Reaction:
 - Dissolve C70, sarcosine, and paraformaldehyde in toluene.
 - Reflux the mixture under an inert atmosphere for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the resulting fulleropyrrolidine derivative using column chromatography.
- PEGylation:
 - Dissolve the purified fulleropyrrolidine derivative and the amino-terminated PEG in DMF.
 - Add a coupling agent (e.g., DCC/NHS) and stir the reaction at room temperature for 24-48 hours.
 - Monitor the reaction by TLC or HPLC.
- Purification:

- Precipitate the crude product in a non-solvent like diethyl ether.
- Collect the precipitate and redissolve it in a minimal amount of water.
- Purify the C70-PEG conjugate by dialysis against deionized water for 48 hours to remove unreacted PEG and other small molecules.
- Lyophilize the dialyzed solution to obtain the purified water-soluble C70-PEG conjugate as a powder.
- Characterization:
 - Confirm the structure and purity of the final product using techniques such as ^1H NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry.



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Caption: Workflow for the synthesis of a water-soluble C70-PEG conjugate.

Protocol 2: Determination of Singlet Oxygen Quantum Yield ($\Phi\Delta$)

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield ($\Phi\Delta$). This can be determined directly by measuring the phosphorescence of singlet oxygen at ~1270 nm or indirectly using a chemical trap like 1,3-diphenylisobenzofuran (DPBF).^{[2][11][12]}

Materials:

- Water-soluble C70 derivative
- Reference photosensitizer with known $\Phi\Delta$ (e.g., Rose Bengal)^[11]
- 1,3-diphenylisobenzofuran (DPBF)
- Spectrophotometer
- Fluorometer or a dedicated singlet oxygen detection system
- Light source with a specific wavelength (e.g., laser or filtered lamp)
- Quartz cuvettes

Procedure (Indirect Method using DPBF):

- Prepare stock solutions of the C70 derivative, the reference photosensitizer, and DPBF in a suitable solvent (e.g., water or buffer for water-soluble derivatives).
- In a quartz cuvette, mix the C70 derivative solution with the DPBF solution. The final concentrations should be optimized to ensure sufficient light absorption by the photosensitizer and a measurable decrease in DPBF absorbance.
- Measure the initial absorbance of the solution at the Q-band of DPBF (~410-415 nm).
- Irradiate the solution with a light source at a wavelength where the C70 derivative absorbs.
- At regular time intervals, stop the irradiation and record the absorbance of the DPBF.

- Plot the absorbance of DPBF versus irradiation time. The initial slope of this plot is proportional to the rate of singlet oxygen generation.
- Repeat steps 2-6 with the reference photosensitizer under identical conditions (same light intensity, same initial DPBF concentration, and matched absorbance at the irradiation wavelength).
- Calculate the singlet oxygen quantum yield of the C70 derivative using the following equation:

$$\Phi\Delta(\text{C70}) = \Phi\Delta(\text{ref}) \times (k(\text{C70}) / k(\text{ref})) \times (I(\text{ref}) / I(\text{C70}))$$

where $\Phi\Delta$ is the singlet oxygen quantum yield, k is the rate of DPBF degradation (slope of the plot), and I is the light intensity absorbed by the photosensitizer.

Protocol 3: In Vitro Photodynamic Therapy and Cell Viability Assay (MTT)

This protocol describes the evaluation of the phototoxic effect of a water-soluble C70 derivative on a cancer cell line (e.g., HeLa) using the MTT assay.^{[9][10][13]}

Materials:

- HeLa cells (or other suitable cancer cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Water-soluble C70 derivative
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer
- 96-well cell culture plates
- Light source for irradiation (e.g., LED array or laser)

- Microplate reader

Procedure:

- Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Incubation with C70: Remove the culture medium and add fresh medium containing various concentrations of the water-soluble C70 derivative. Include control wells with medium only (no cells) and cells with medium but no C70 derivative. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
- Washing: After incubation, remove the C70-containing medium and wash the cells twice with PBS.
- Irradiation: Add fresh, phenol red-free medium to each well. Irradiate the plate with a light source at a specific wavelength and light dose. Keep a parallel plate in the dark as a "dark toxicity" control.
- Post-Irradiation Incubation: Incubate the cells for another 24 or 48 hours.
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control cells. Plot cell viability versus the concentration of the C70 derivative to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

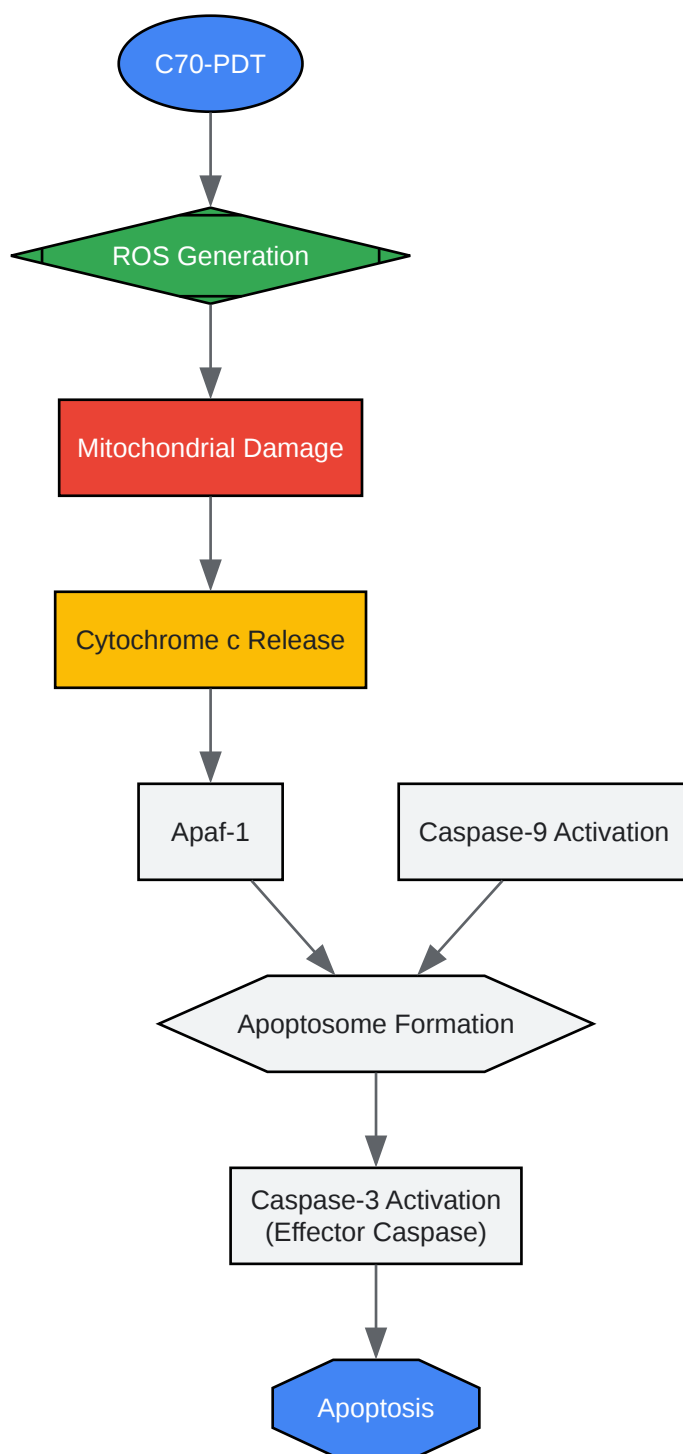
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after C70-PDT.^[14]

Materials:

- Cells treated with C70-PDT as described in Protocol 3
- Annexin V-FITC/PI apoptosis detection kit
- Binding buffer
- Flow cytometer

Procedure:

- Cell Preparation: Following C70-PDT treatment, collect both adherent and floating cells.
- Washing: Wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cells in the binding buffer provided with the kit.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.



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Caption: Intrinsic pathway of apoptosis induced by C70-PDT.

Protocol 5: In Vivo Tumor Model for C70-PDT Efficacy

This protocol provides a general framework for evaluating the antitumor efficacy of a C70 derivative in a subcutaneous tumor model in mice.^{[15][16][17]} All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor induction (e.g., HeLa, 4T1)
- Water-soluble C70 derivative
- Sterile PBS
- Light source for in vivo irradiation (e.g., laser with fiber optic)
- Calipers for tumor measurement

Procedure:

- **Tumor Inoculation:** Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- **Drug Administration:** Administer the water-soluble C70 derivative to the tumor-bearing mice, typically via intravenous or intraperitoneal injection.
- **Drug-Light Interval:** Allow a specific time for the C70 derivative to accumulate in the tumor tissue (this needs to be optimized for each derivative).
- **Irradiation:** Irradiate the tumor area with light of the appropriate wavelength and dose.
- **Monitoring:**
 - Measure the tumor volume with calipers every 2-3 days.
 - Monitor the body weight and general health of the mice.

- Endpoint: Euthanize the mice when the tumor reaches a predetermined size or if they show signs of distress.
- Analysis:
 - Plot tumor growth curves for different treatment groups (e.g., control, C70 alone, light alone, C70-PDT).
 - Excise tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Conclusion

Fullerene C70 and its water-soluble derivatives hold considerable promise as potent photosensitizers for photodynamic therapy. Their efficient generation of reactive oxygen species upon photoactivation can induce robust apoptotic cell death in cancer cells. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of C70-based photosensitizers in both in vitro and in vivo settings. Further research and optimization of C70 derivatives and treatment parameters will be crucial for their potential translation into clinical applications.

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References

- 1. nanomedicinelab.com [nanomedicinelab.com]
- 2. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Fullerenes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. Photophysical Properties and Singlet Oxygen Generation Efficiencies of Water-Soluble Fullerene Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Photodynamic therapy of HeLa cell cultures by using LED or laser sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. pu.edu.pk [pu.edu.pk]
- 14. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodynamic Therapy Using RGD-Functionalized Quantum Dots Elicit a Potent Immune Response in a Syngeneic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
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